- Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists, World Intellectual Property Organization, , ,
Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)
934-05-4 structure
Product Name:Methyl 4-bromo-1H-pyrrole-2-carboxylate
N.o CAS:934-05-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD00832855
CID:40322
PubChem ID:253662060
Update Time:2024-10-26
Methyl 4-bromo-1H-pyrrole-2-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
- RARECHEM AL BF 1264
- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
- 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
- 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
- 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
- Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
- 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
- METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
- PubChem13045
- KSC497G1P
- 4-bromo-2-methoxycarbonylpyrrole
- EBD11642
- WT1337
- RW3846
- Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
- Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
- HY-W007392
- Z99028679
- PB29127
- EN300-35882
- DTXSID70377039
- AM20120349
- 1Y-0815
- MFCD00832855
- ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- M2583
- SCHEMBL519390
- SY007031
- AKOS005070081
- CL2807
- methyl-4-bromo-pyrrole-2-carboxylate
- FT-0602246
- J-522315
- CS-W007392
- 934-05-4
- DB-007677
- STL554985
- BBL101189
- DTXCID30328067
-
- MDL: MFCD00832855
- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
- Chave InChI: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- SMILES: BrC1=CNC(C(=O)OC)=C1
Propriedades Computadas
- Massa Exacta: 202.95800
- Massa monoisotópica: 202.958
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 140
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 42.1
- XLogP3: 1.6
Propriedades Experimentais
- Cor/Forma: Light-red to Brown Solid
- Densidade: 1.674
- Ponto de Fusão: 101.0 to 105.0 deg-C
- Ponto de ebulição: 290.5°C at 760 mmHg
- Ponto de Flash: 129.5℃
- Índice de Refracção: 1.573
- PSA: 42.09000
- LogP: 1.56380
- λmax: 271(MeOH)(lit.)
Methyl 4-bromo-1H-pyrrole-2-carboxylate Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instrução de Segurança: 24/25
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Keep in dark place,Sealed in dry,Room Temperature
Methyl 4-bromo-1H-pyrrole-2-carboxylate Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2583-5G |
Methyl 4-Bromopyrrole-2-carboxylate |
934-05-4 | >98.0%(GC) | 5g |
¥450.00 | 2024-04-15 | |
| Fluorochem | 066953-1g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 066953-5g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 066953-10g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 10g |
£38.00 | 2022-03-01 | |
| Fluorochem | 066953-25g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 25g |
£79.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139460-25g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | ≥98.0%(HPLC) | 25g |
¥325.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139460-1g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | ≥98.0%(HPLC) | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139460-5g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | ≥98.0%(HPLC) | 5g |
¥116.90 | 2023-09-02 | |
| AstaTech | CL2807-5/G |
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |
934-05-4 | 97% | 5g |
$46 | 2023-09-15 | |
| AstaTech | CL2807-25/G |
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |
934-05-4 | 97% | 25g |
$129 | 2023-09-15 |
Methyl 4-bromo-1H-pyrrole-2-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Methanol ; rt; 1 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
Referência
- Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215
Método de produção 3
Condições de reacção
1.1 Solvents: Methanol ; 1 h, rt
Referência
- Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 10 min, rt
Referência
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: Methanol ; rt; 10 min, rt
Referência
- Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Methanol ; rt; 10 min, rt
Referência
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Bromine
Referência
- Synthesis and reactions of 3,3'-dibromodihydrodipyrrins, Journal of the Chemical Society, 1997, (10), 1443-1447
Método de produção 9
Condições de reacção
Referência
- Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Referência
- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054
Método de produção 11
Condições de reacção
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C
Referência
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),
Método de produção 12
Condições de reacção
1.1 Solvents: Methanol ; 1 h, 0 °C
Referência
- Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studies, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Solvents: Methanol ; rt; 10 min, rt
Referência
- Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection., World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C
Referência
- Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
Referência
- Electrophilic substitution on 2-trichloroacetylpyrrole, Tetrahedron Letters, 1979, (27), 2504-8
Método de produção 17
Condições de reacção
Referência
- Physiologically active substances from marine sponges. IV: heterocyclic compounds, Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C
Referência
- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination, Green Chemistry, 2011, 13(1), 102-108
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Referência
- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum, Bioorganic Chemistry, 2012, 44, 25-34
Método de produção 20
Condições de reacção
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
Referência
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3), Journal of Organic Chemistry, 2018, 83(16), 9250-9255
Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials
- Ethyl 1H-pyrrole-2-carboxylate
- Methyl 1H-pyrrole-2-carboxylate
- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 4-bromo-1H-pyrrole-2-carboxylate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate
Número da Ordem:A11003
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:28
Preço ($):592.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:934-05-4)4-溴-1H-吡咯-2-羧酸甲酯
Número da Ordem:LE26837631
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:59
Preço ($):discuss personally
E- mail:18501500038@163.com
Methyl 4-bromo-1H-pyrrole-2-carboxylate Literatura Relacionada
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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